Diethyl [2-(dodecyloxy)ethyl]phosphonate
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Overview
Description
Diethyl [2-(dodecyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C18H39O4P It contains a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(dodecyloxy)ethyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the alkyl halide as an electrophile. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the diethyl phosphite and enhance its nucleophilicity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(dodecyloxy)ethyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonate group, which can participate in both nucleophilic and electrophilic processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives. Substitution reactions can lead to a variety of phosphonate-based compounds, depending on the nucleophile employed .
Scientific Research Applications
Diethyl [2-(dodecyloxy)ethyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [2-(dodecyloxy)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine and agriculture .
Comparison with Similar Compounds
Diethyl [2-(dodecyloxy)ethyl]phosphonate can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler phosphonate compound with similar reactivity but lacking the dodecyloxyethyl group.
Diethyl [2-(octyloxy)ethyl]phosphonate: A structurally similar compound with an octyloxyethyl group instead of a dodecyloxyethyl group, which may exhibit different physical and chemical properties.
Diethyl [2-(hexadecyloxy)ethyl]phosphonate: Another related compound with a longer alkyl chain, potentially leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties, which can influence its behavior in various applications .
Properties
CAS No. |
5191-33-3 |
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Molecular Formula |
C18H39O4P |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethoxy)dodecane |
InChI |
InChI=1S/C18H39O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-23(19,21-5-2)22-6-3/h4-18H2,1-3H3 |
InChI Key |
MBPIDLBJVIRGSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCP(=O)(OCC)OCC |
Origin of Product |
United States |
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